2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
Mechanism of Action
Target of Action
Compounds containing a 4-hydroxyphenyl substituent have been shown to exhibit promising anticancer activity, potentially targeting tubulin .
Mode of Action
It’s known that similar compounds with a 4-hydroxyphenyl substituent can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s suggested that similar compounds could exploit shared biochemical pathways across eukaryotic organisms .
Result of Action
Similar compounds have shown potent antioxidant properties and potential as anticancer agents .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species . It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. The compound’s ability to inhibit reactive oxygen species production suggests its potential as an antioxidant, which could be beneficial in mitigating oxidative damage in cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are crucial for cholesterol homeostasis . Additionally, it inhibits foam cell formation, which is a key factor in the development of atherosclerosis . These effects highlight the compound’s potential in regulating lipid metabolism and preventing cardiovascular diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the production of reactive oxygen species, which suggests its role as an antioxidant . The compound’s ability to up-regulate mRNA expressions of ABCA1 and SR-B1 indicates its involvement in gene expression regulation, particularly in pathways related to cholesterol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under nitrogen at room temperature . Long-term studies have shown that it can inhibit the production of reactive oxygen species, suggesting its potential for sustained antioxidant effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can significantly reduce cellular lipid accumulation and inhibit foam cell formation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity levels are limited. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a phenylpropanoic acid derivative and interacts with enzymes involved in oxidative stress pathways The compound’s role in inhibiting reactive oxygen species production suggests its involvement in antioxidant defense mechanisms
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues may influence its activity and function, although detailed studies on its transport mechanisms are limited.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to be involved in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species This suggests that the compound may localize to mitochondria, where it can exert its antioxidant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyphenyllactic acid can be synthesized through the fermentation of specific microorganisms such as Pediococcus acidilactici. The production involves the degradation of tyrosine into 4-hydroxyphenylpyruvic acid, which is then reduced to hydroxyphenyllactic acid . The fermentation process can be optimized by supplementing the culture medium with tyrosine or its ketoacid precursor, 4-hydroxyphenylpyruvic acid .
Industrial Production Methods
In an industrial setting, the production of hydroxyphenyllactic acid can be scaled up using bioreactors. The fermentation conditions, such as pH, temperature, and nutrient concentration, are carefully controlled to maximize yield. The use of genetically engineered strains of microorganisms can also enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydroxyphenyllactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its role in metabolic pathways .
Common Reagents and Conditions
Oxidation: Hydroxyphenyllactic acid can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various hydroxyphenyl derivatives, which can have different biological activities and applications .
Scientific Research Applications
Hydroxyphenyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other aromatic compounds.
Biology: It serves as a biomarker for metabolic disorders and is studied for its role in metabolic pathways.
Industry: It is used in the production of bioplastics and other biodegradable materials.
Comparison with Similar Compounds
Hydroxyphenyllactic acid can be compared with other similar compounds such as:
Phenyllactic acid: Another metabolite of phenylalanine with similar antimicrobial properties.
Hydroxyphenylacetic acid: A related compound with different metabolic and therapeutic applications.
Hydroxybenzoic acid: Known for its use in the production of various pharmaceuticals and cosmetics.
Hydroxyphenyllactic acid is unique due to its specific metabolic pathway and its potential as a biomarker for certain diseases. Its antimicrobial properties also make it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861861 | |
Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxyphenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12.9 mg/mL at 16 °C | |
Record name | Hydroxyphenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
306-23-0, 6482-98-0 | |
Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxyphenyl)lactic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-p-Hydroxyphenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxyphenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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